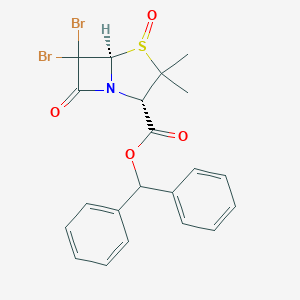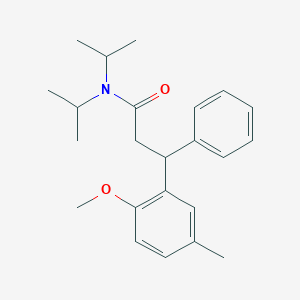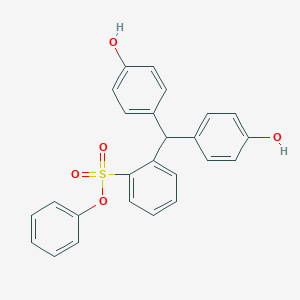
Bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane, also known as Bisphenol S (BPS), is a synthetic compound that is widely used in the production of plastic products, such as water bottles, food containers, and thermal receipts. BPS is a substitute for Bisphenol A (BPA), which has been linked to various health problems. Despite being considered a safer alternative to BPA, recent studies have shown that BPS may also pose health risks.
作用機序
BPS exerts its effects by binding to estrogen receptors, which are proteins that regulate the activity of estrogen hormones. BPS has been shown to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. This can disrupt the normal functioning of the endocrine system, leading to various health problems.
生化学的および生理学的効果
BPS has been shown to have a number of biochemical and physiological effects on the body. These include:
- Disruption of the normal functioning of the endocrine system, leading to hormonal imbalances and increased risk of cancer and other diseases.
- Alteration of the development of the reproductive system, leading to reduced fertility and other reproductive problems.
- Increased risk of obesity and metabolic disorders, such as type 2 diabetes.
- Increased risk of cardiovascular disease, such as hypertension and atherosclerosis.
実験室実験の利点と制限
BPS has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers with limited resources. It is also easy to use and can be incorporated into a variety of experimental designs. However, there are also some limitations to the use of BPS in lab experiments. For example, it may not accurately reflect the effects of other endocrine disruptors in the environment, and its effects may vary depending on the dose and duration of exposure.
将来の方向性
There are several areas of future research that are needed to better understand the effects of BPS on human health. These include:
- Further studies on the effects of BPS on the development of the reproductive system, including the effects on fertility and pregnancy outcomes.
- Studies on the long-term effects of BPS exposure on the risk of cancer and other diseases.
- Studies on the potential interactions between BPS and other endocrine disruptors in the environment.
- Development of safer alternatives to BPS for use in plastic products.
Conclusion:
Bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane, or BPS, is a synthetic compound that is widely used in the production of plastic products. While it is considered a safer alternative to Bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane A (BPA), recent studies have shown that it may also pose health risks. BPS is widely used in scientific research to study the effects of endocrine disruptors on human health. It exerts its effects by binding to estrogen receptors, disrupting the normal functioning of the endocrine system, and leading to various health problems. Further research is needed to better understand the effects of BPS on human health and develop safer alternatives for use in plastic products.
合成法
BPS is synthesized through a reaction between 4-hydroxybenzophenone and phenol sulfonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or distillation.
科学的研究の応用
BPS is widely used in scientific research as a tool to study the effects of endocrine disruptors on human health. Endocrine disruptors are chemicals that interfere with the normal functioning of the endocrine system, which regulates various biological processes, such as growth, development, and reproduction. BPS is used to study the effects of endocrine disruptors on the development of the reproductive system, as well as the risk of cancer and other diseases.
特性
CAS番号 |
115481-73-7 |
|---|---|
製品名 |
Bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane |
分子式 |
C25H20O5S |
分子量 |
432.5 g/mol |
IUPAC名 |
phenyl 2-[bis(4-hydroxyphenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C25H20O5S/c26-20-14-10-18(11-15-20)25(19-12-16-21(27)17-13-19)23-8-4-5-9-24(23)31(28,29)30-22-6-2-1-3-7-22/h1-17,25-27H |
InChIキー |
LQYZLQQJRLKQPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
正規SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
その他のCAS番号 |
115481-73-7 |
同義語 |
BHPMM bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




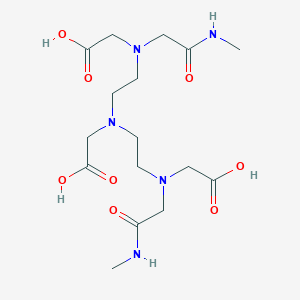
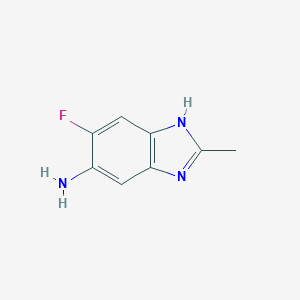
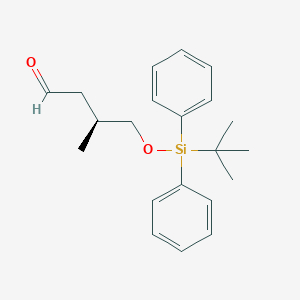
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
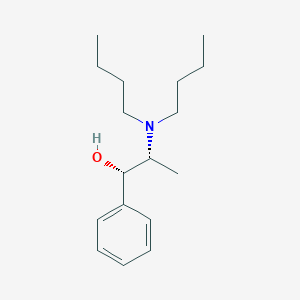
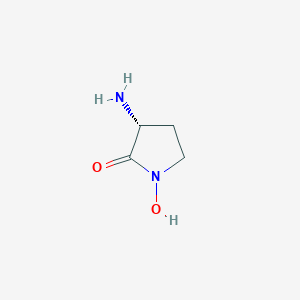
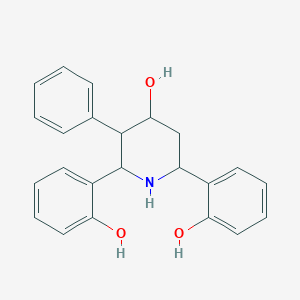
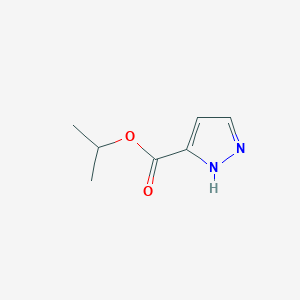
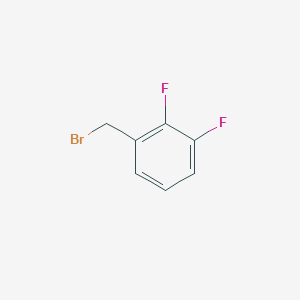
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
